

# Application Note: GC-MS Analysis of 6-Undecanone

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## Compound of Interest

Compound Name: 6-Undecanone

Cat. No.: B1294626

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## Introduction

**6-Undecanone**, also known as amyl ketone or dipentyl ketone, is a volatile organic compound with applications in the flavor and fragrance industry and as an animal repellent.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **6-undecanone**. [2][3] This application note outlines a general procedure for the analysis of **6-undecanone** using GC-MS. The combination of gas chromatography's separation capabilities with the specific identification power of mass spectrometry provides a robust method for analyzing this compound in various matrices.[3]

## Key Characteristics of 6-Undecanone:

Property	Value
Molecular Formula	C <sub>11</sub> H <sub>22</sub> O [1][4][5]
Molecular Weight	170.29 g/mol [1][4][5]
CAS Number	927-49-1 [4][5]
Boiling Point	228.0 °C @ 760 mmHg [5]
Appearance	Colorless to white liquid [5]

## Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **6-undecanone** from a liquid sample.

Figure 1: General workflow for the GC-MS analysis of **6-Undecanone**.

## Protocols

### 1. Sample Preparation (Liquid Sample)

This protocol describes a general procedure for preparing a liquid sample for GC-MS analysis. The choice of solvent and dilution factor may need to be optimized based on the sample matrix and the expected concentration of **6-undecanone**.

- **Sample Collection:** Collect the liquid sample in a clean glass container to prevent contamination.[\[2\]](#)
- **Solvent Selection:** Choose a high-purity volatile organic solvent in which **6-undecanone** is soluble, such as hexane, ethyl acetate, or dichloromethane.[\[2\]](#)[\[6\]](#)
- **Dilution:** Accurately dilute a known volume of the sample with the selected solvent to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.[\[6\]](#)
- **Homogenization:** Vortex the diluted sample for 30 seconds to ensure homogeneity.
- **Filtration:** If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter into a clean glass autosampler vial.[\[7\]](#)
- **Vial Sealing:** Securely cap the vial with a PTFE-lined septum to prevent evaporation of the volatile analyte and solvent.

### 2. GC-MS Analysis

The following are typical starting parameters for the GC-MS analysis of **6-undecanone**. These parameters may require optimization for specific instruments and applications.

Parameter	Condition
Gas Chromatograph	Agilent 7890A or equivalent
Mass Spectrometer	Agilent 5975C or equivalent
GC Column	HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[8]
Carrier Gas	Helium, constant flow rate of 1.0 mL/min[8]
Inlet Temperature	250 °C
Injection Mode	Split (e.g., 50:1 split ratio) or Splitless, depending on concentration[8]
Injection Volume	1 µL
Oven Temperature Program	Initial temperature of 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min
Transfer Line Temp	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV[3]
Mass Range	m/z 40-400
Scan Mode	Full Scan

### 3. Data Analysis and Quantification

- Identification: The primary identification of **6-undecanone** is achieved by comparing its mass spectrum with a reference spectrum from a spectral library, such as the NIST Mass Spectral Library.[3][4] The retention time of the analyte peak should also be consistent with that of a known standard.
- Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of **6-undecanone** of known concentrations. The peak area of the **6-undecanone** peak in the total ion chromatogram (TIC) or a specific extracted ion

chromatogram (EIC) is then used to determine the concentration in the unknown sample by interpolation from the calibration curve.

## Mass Spectral Data

The electron ionization (EI) mass spectrum of **6-undecanone** is characterized by specific fragment ions. The table below summarizes the most abundant ions.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment
43	100	[C3H7] <sup>+</sup> or [CH3CO] <sup>+</sup>
71	~55	[C5H11] <sup>+</sup> or [C4H7O] <sup>+</sup>
58	~50	[C3H6O] <sup>+</sup> • (McLafferty rearrangement)
99	~48	[C6H11O] <sup>+</sup>
29	~32	[C2H5] <sup>+</sup>

Data is a composite representation from NIST and PubChem databases.<sup>[4][5]</sup>

## Conclusion

This application note provides a foundational method for the GC-MS analysis of **6-undecanone**. The described protocols for sample preparation and instrumental analysis, coupled with the provided mass spectral data, offer a reliable starting point for researchers and scientists. Method optimization may be necessary depending on the specific sample matrix and analytical objectives.

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